molecular formula C5H6N4O2 B1148565 (2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid CAS No. 132501-63-4

(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid

Cat. No.: B1148565
CAS No.: 132501-63-4
M. Wt: 154.129
InChI Key: PFYCCKVTJBUSMT-XVNBXDOJSA-N
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Description

(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid is a compound with the molecular formula C5H6N4O2 and a molecular weight of 154129 It features a pyrazole ring, which is a five-membered aromatic ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles under mild conditions . Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production methods for (2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazinylidene group.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkylating agents for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole N-oxides, while reduction can yield hydrazine derivatives .

Scientific Research Applications

(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The hydrazinylidene group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A basic structure with a five-membered ring containing two nitrogen atoms.

    1,2,3-Triazole: Another five-membered ring compound with three nitrogen atoms, known for its stability and reactivity.

    Imidazole: A five-membered ring with two non-adjacent nitrogen atoms, widely used in pharmaceuticals.

Uniqueness

(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

132501-63-4

Molecular Formula

C5H6N4O2

Molecular Weight

154.129

IUPAC Name

(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid

InChI

InChI=1S/C5H6N4O2/c10-5(11)3-7-9-4-1-2-6-8-4/h1-3H,(H,10,11)(H2,6,8,9)/b7-3+

InChI Key

PFYCCKVTJBUSMT-XVNBXDOJSA-N

SMILES

C1=C(NN=C1)NN=CC(=O)O

Synonyms

1,1-Ethenediol,2-(1H-pyrazol-3-ylazo)-,(Z)-(9CI)

Origin of Product

United States

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